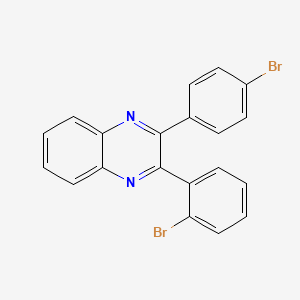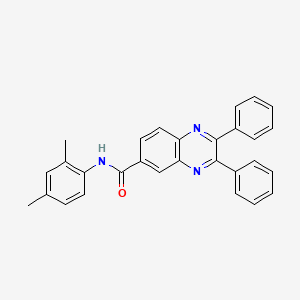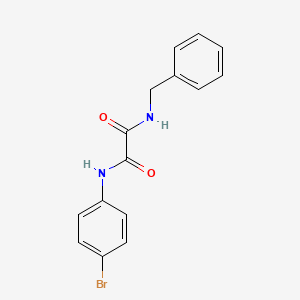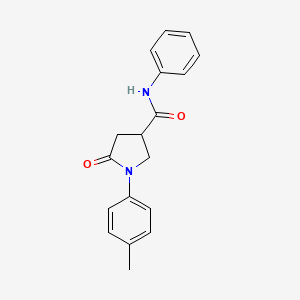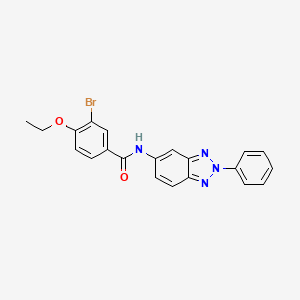
6-(dibutylamino)-3-methyl-2-hexen-4-yn-1-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(dibutylamino)-3-methyl-2-hexen-4-yn-1-yl acetate, also known as DBAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DBAA is a yellowish liquid with a molecular formula of C16H27NO2 and a molecular weight of 265.4 g/mol.
Wirkmechanismus
The exact mechanism of action of 6-(dibutylamino)-3-methyl-2-hexen-4-yn-1-yl acetate is not fully understood. However, it is believed that this compound exerts its effects by modulating specific signaling pathways in cells. In particular, this compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit their proliferation. In vivo studies have demonstrated that this compound can reduce inflammation and tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
6-(dibutylamino)-3-methyl-2-hexen-4-yn-1-yl acetate has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. Additionally, it exhibits potent biological activity at low concentrations, making it an attractive candidate for drug development. However, this compound also has some limitations. It is a highly reactive compound that can undergo chemical reactions with other compounds, making it difficult to work with in some experimental conditions. Additionally, its mechanism of action is not fully understood, which limits its potential applications in some fields.
Zukünftige Richtungen
There are several future directions for 6-(dibutylamino)-3-methyl-2-hexen-4-yn-1-yl acetate research. One potential direction is the development of this compound-based drugs for the treatment of inflammatory diseases and cancer. Another direction is the synthesis of novel materials and polymers using this compound as a building block. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in other fields, such as agriculture and environmental science.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Synthesemethoden
6-(dibutylamino)-3-methyl-2-hexen-4-yn-1-yl acetate can be synthesized via a multi-step reaction involving several organic compounds. The primary precursor for this compound synthesis is 3-methyl-2-hexen-4-yn-1-ol, which undergoes a reaction with acetic anhydride to form 3-methyl-2-hexen-4-yn-1-yl acetate. The resulting compound undergoes another reaction with dibutylamine to form this compound.
Wissenschaftliche Forschungsanwendungen
6-(dibutylamino)-3-methyl-2-hexen-4-yn-1-yl acetate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory and anti-cancer properties. In material science, this compound has been used as a building block for the synthesis of novel polymers and materials. In agriculture, this compound has been used as a plant growth regulator and insecticide.
Eigenschaften
IUPAC Name |
[(E)-6-(dibutylamino)-3-methylhex-2-en-4-ynyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO2/c1-5-7-12-18(13-8-6-2)14-9-10-16(3)11-15-20-17(4)19/h11H,5-8,12-15H2,1-4H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBHWUDXPFWZFO-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CC#CC(=CCOC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(CCCC)CC#C/C(=C/COC(=O)C)/C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-bromophenyl)-4-(4-bromophenyl)-2-[4-(phenylethynyl)phenyl]-1H-imidazole](/img/structure/B5066202.png)
![N,N-diallyl-6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5066205.png)

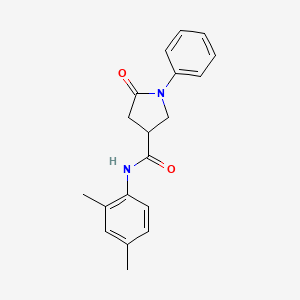
![(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(4-fluorophenyl)methanone](/img/structure/B5066227.png)
![3-(allylthio)-6-(4-methoxy-3-methylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5066240.png)
![4-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)morpholine](/img/structure/B5066246.png)
![2-methoxy-5-{[(2-thienylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B5066257.png)
